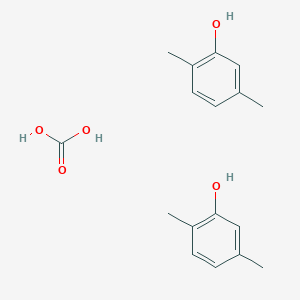![molecular formula C13H17F3OS B14366394 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 90184-17-1](/img/structure/B14366394.png)
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group, a propoxy group, and a propan-2-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-(trifluoromethyl)phenol with 1-bromo-3-(propan-2-ylsulfanyl)propane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity. The propoxy group can influence the compound’s overall conformation and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-(trifluoromethyl)benzene
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-2-(trifluoromethyl)benzene
- 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(difluoromethyl)benzene
Uniqueness: 1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90184-17-1 |
|---|---|
Molekularformel |
C13H17F3OS |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
1-(3-propan-2-ylsulfanylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3OS/c1-10(2)18-8-4-7-17-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
QWJFDGCQAMEAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCCOC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


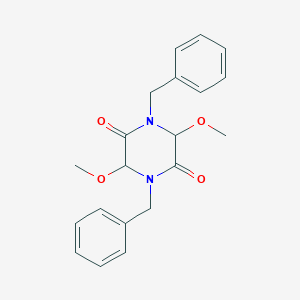
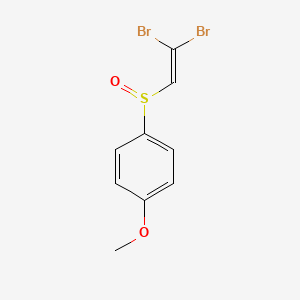
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
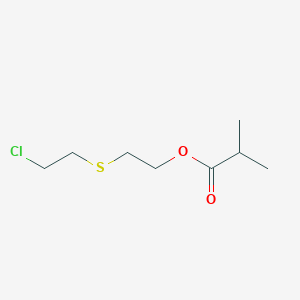
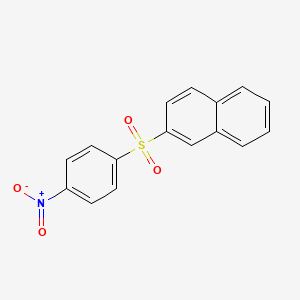

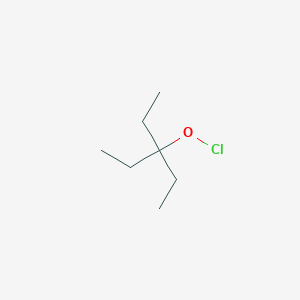
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
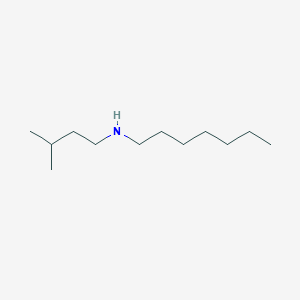
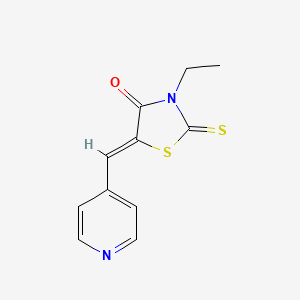
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
